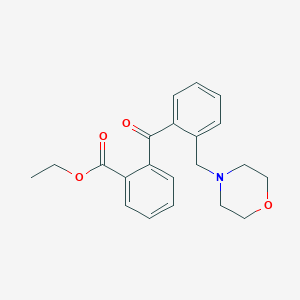

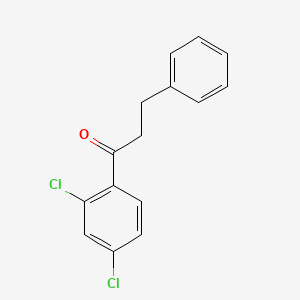

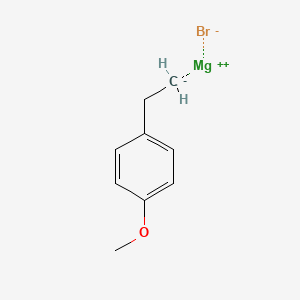

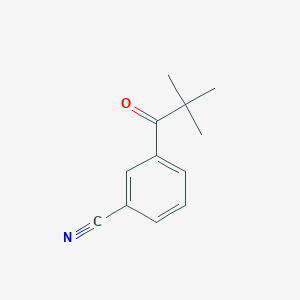

3'-Cyano-2,2-dimethylpropiophenone

Übersicht

Beschreibung

3-Cyano-2,2-dimethylpropiophenone (3-CPDP) is a synthetic, organic compound that is widely used in scientific research. It is a highly reactive reagent that is used in a variety of applications, including organic synthesis, chromatography, and spectroscopy. 3-CPDP is also used in the development of new materials, such as polymers and nanoparticles. 3-CPDP has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions and Organic Synthesis :

- Miura and Murakami (2005) developed a [3 + 2] annulation reaction using 2-cyanophenylboronic acid, a compound related to 3'-Cyano-2,2-dimethylpropiophenone, with alkynes or alkenes to produce substituted indenones or indanones (Miura & Murakami, 2005).

- Jin et al. (2016) showed that dimethyl carbonate (DMC) can catalyze carboxymethylation, methylation, and dehydration of alcohols and phenols under mild conditions (Jin, Hunt, Clark, & McElroy, 2016).

Materials Science and Engineering :

- Al Ouahabi, Charles, and Lutz (2015) used 2-cyanoethyl (3-dimethoxytrityloxy-2,2-dimethyl-propyl) diisopropylphosphoramidite for the synthesis of non-natural sequence-encoded polymers, demonstrating the versatility of cyanophenyl compounds in materials science (Al Ouahabi, Charles, & Lutz, 2015).

Photoreactions in Organic Chemistry :

- Plíštil et al. (2006) investigated the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, which shares a structural similarity to this compound, revealing insights into photoreactions that could be applied in synthetic organic chemistry (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).

Single-Ion Magnet Behavior :

- Hu et al. (2015) explored cyano- and phenoxo-bridged octanuclear complexes, including compounds similar to this compound, for their application in single-ion magnet (SIM) behavior (Hu, Jiang, Wu, Liu, Cui, & Kou, 2015).

Pharmaceutical Research and Development :

- Madhavi and Sreeramya (2017) synthesized and evaluated novel compounds for antioxidant and anti-inflammatory activities, including derivatives of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (Madhavi & Sreeramya, 2017).

Eigenschaften

IUPAC Name |

3-(2,2-dimethylpropanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRPHEGPMUGXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629215 | |

| Record name | 3-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-12-6 | |

| Record name | 3-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.